Pentadecyl 2,3,3-trichloroprop-2-enoate
Description
Properties
CAS No. |
654646-24-9 |
|---|---|
Molecular Formula |
C18H31Cl3O2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
pentadecyl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C18H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-18(22)16(19)17(20)21/h2-15H2,1H3 |
InChI Key |
AGHVDWZSVBSTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Pentadecyl 2,3,3 Trichloroprop 2 Enoate
Retrosynthetic Analysis of the 2,3,3-Trichloroprop-2-enoate Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com The primary disconnection for an ester like Pentadecyl 2,3,3-trichloroprop-2-enoate is the ester linkage itself (a C-O bond), which simplifies the target molecule into two key synthons: a nucleophilic alcohol and an electrophilic acyl unit. libretexts.org
This initial step reveals Pentadecyl alcohol and an activated form of 2,3,3-trichloroprop-2-enoic acid, typically the acyl chloride, as the immediate precursors. amazonaws.com The subsequent challenge lies in the retrosynthesis of the 2,3,3-trichloroprop-2-enoate scaffold. This can be envisioned through two primary routes:
Elimination Route: Disconnecting the carbon-carbon double bond via an elimination reaction from a more saturated and heavily chlorinated C3 propane (B168953) backbone.
Addition/Functionalization Route: Building the scaffold from a simpler C3 precursor, such as one containing a triple bond, and subsequently adding the required chlorine atoms.
Strategies for Carbon-Carbon Double Bond Formation with Vicinal Halogenation
The formation of the densely halogenated C=C bond is the most complex challenge. Retrosynthetically, this feature points towards several forward-synthesis strategies. One approach involves the dehydrohalogenation of a polychlorinated propane derivative. researchgate.net For instance, a tetrachloropropane isomer could theoretically eliminate HCl to form the desired trichloropropene skeleton, which would then require oxidation to the carboxylic acid level.
Alternatively, the synthesis could begin with a less-substituted C3 building block, with the double bond formed via established methods like the Wittig or Horner-Wadsworth-Emmons reactions, which are common for creating α,β-unsaturated esters. organic-chemistry.orgbeilstein-journals.org However, this would necessitate starting with a chlorinated aldehyde or ketone and a chlorinated ylide, adding significant complexity. A more direct approach for installing the vicinal dichloride pattern involves the chlorination of an allene (B1206475) precursor, a method known to produce such arrangements. nih.gov
Esterification Routes for Pentadecyl Alcohol Incorporation
The most straightforward and common retrosynthetic disconnection for an ester is the cleavage of the acyl-oxygen bond. amazonaws.com This leads to a carboxylic acid (or its activated derivative) and an alcohol. libretexts.org In the context of this compound, this disconnection points to pentadecyl alcohol and 2,3,3-trichloroprop-2-enoyl chloride as the immediate precursors. This is a highly reliable transformation in the forward synthesis, as the reaction between an acyl chloride and an alcohol is typically vigorous and high-yielding. libretexts.orgchemguide.co.uk This pathway is generally preferred over direct esterification of the carboxylic acid, especially for complex or sterically hindered substrates, as it avoids the equilibrium limitations of Fischer esterification. libretexts.org
Precursor Chemistry: Synthesis of 2,3,3-Trichloroprop-2-enoic Acid and Its Derivatives
The synthesis of the target ester is critically dependent on the successful preparation of its chlorinated acid precursor, 2,3,3-trichloroprop-2-enoic acid (CAS RN: 2257-35-4), and its subsequent activation. stenutz.eu
Preparation of Key Chlorinated C3 Intermediates
The construction of the trichlorinated C3 backbone can be approached from readily available industrial chemicals. One plausible pathway begins with the reaction of carbon tetrachloride and ethylene (B1197577) to produce 1,1,1,3-tetrachloropropane. google.com This intermediate can then undergo dehydrohalogenation to yield a mixture of chlorinated propenes, including 1,1,3-trichloropropene. google.com
Another documented route involves the dehydrochlorination of 1,2,3-trichloropropane (B165214) (TCP). researchgate.net Optimized reaction of TCP with dilute aqueous sodium hydroxide (B78521) can produce 2,3-dichloroprop-1-ene in high yield. researchgate.net While this product does not have the required trichloro- substitution, it represents a key intermediate that could potentially undergo further chlorination and oxidation to arrive at the desired acid.
| Precursor | Reagent(s) | Product(s) | Yield |
| 1,1,1,3-Tetrachloropropane | Base (e.g., NaOH) | 1,1,3-Trichloropropene & Isomers | Mixture |
| 1,2,3-Trichloropropane | Dilute aq. NaOH, 50 °C | 2,3-Dichloroprop-1-ene | 88% researchgate.net |
| 1,2,3-Trichloropropane | Boiling sat. Na2CO3 | 2-Chloroprop-2-en-1-ol | 97-98% researchgate.net |
Generation of 2,3,3-Trichloroprop-2-enoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, necessary for activating the carboxyl group for subsequent reactions like esterification. jcsp.org.pk For 2,3,3-trichloroprop-2-enoic acid, this transformation would be crucial for efficient esterification with pentadecyl alcohol. libretexts.org
Several standard reagents are available for this purpose. Thionyl chloride (SOCl₂) is widely used, as are oxalyl chloride and phosphorus-based chlorides. libretexts.orgjcsp.org.pk The use of bis(trichloromethyl) carbonate (BTC), also known as triphosgene, in the presence of a catalytic amount of N,N-dimethylformamide (DMF) provides a milder and efficient alternative for converting carboxylic acids to acyl chlorides. jcsp.org.pk Research on the synthesis of a related compound, 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride, has demonstrated the efficacy of this type of transformation. researchgate.net
| Chlorinating Agent | Typical Conditions | Byproducts |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | SO₂, HCl libretexts.org |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) | CO, CO₂, HCl libretexts.org |
| Phosphorus Pentachloride (PCl₅) | Neat or in a non-hydroxylic solvent | POCl₃, HCl |
| Bis(trichloromethyl) carbonate (BTC) | Catalytic DMF, inert solvent (e.g., THF) | CO₂, HCl jcsp.org.pk |
Direct Esterification and Transesterification Approaches
The final step in the proposed synthesis is the formation of the ester bond between the chlorinated acid scaffold and pentadecyl alcohol.
The most effective method would involve the reaction of 2,3,3-trichloroprop-2-enoyl chloride with pentadecyl alcohol . This nucleophilic addition-elimination reaction is typically fast and irreversible. libretexts.orgsavemyexams.com The reaction is usually performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or pyridine. researchgate.net The base serves to neutralize the hydrogen chloride (HCl) byproduct, preventing it from causing side reactions. researchgate.net
| Solvent | Base | General Conditions |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to room temperature researchgate.net |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | 0 °C to room temperature researchgate.net |
| Benzene | Pyridine | Room temperature |
| Diethyl Ether | Triethylamine (TEA) | Room temperature researchgate.net |
Alternatively, direct esterification, known as the Fischer esterification, involves heating the carboxylic acid (2,3,3-trichloroprop-2-enoic acid) and the alcohol (pentadecyl alcohol) with a strong acid catalyst like sulfuric acid. chemguide.co.uk However, this reaction is reversible and may not be suitable for complex substrates or for achieving high yields without efficient removal of the water byproduct. chemguide.co.uk
Transesterification, the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst, is another possibility but is not a primary route for this target molecule as it would require the prior synthesis of a different ester of 2,3,3-trichloroprop-2-enoic acid.
Acid-Catalyzed Esterification with Pentadecanol
The direct esterification of 2,3,3-trichloroprop-2-enoic acid with pentadecanol in the presence of an acid catalyst is a fundamental approach to synthesizing this compound. This reaction, a type of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol, typically in the presence of a strong acid catalyst. researchgate.net The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net Subsequently, the nucleophilic oxygen of pentadecanol attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. researchgate.net
Commonly employed acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.net The reaction is an equilibrium process, and to drive it towards the product side, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus. The use of an excess of one of the reactants, typically the less expensive one, can also shift the equilibrium to favor ester formation. For long-chain alcohols like pentadecanol, the reaction may require elevated temperatures and prolonged reaction times to achieve satisfactory conversion due to steric hindrance and the physical properties of the long alkyl chain.
Base-Mediated Transesterification Reactions
Base-mediated transesterification offers an alternative route to this compound. This method involves the reaction of a more readily available ester of 2,3,3-trichloroprop-2-enoic acid, such as the methyl or ethyl ester, with pentadecanol in the presence of a base catalyst. The mechanism is initiated by the deprotonation of the alcohol by the base, forming a more nucleophilic alkoxide ion. researchgate.net This alkoxide then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the original alkoxide (e.g., methoxide (B1231860) or ethoxide) and forming the desired pentadecyl ester. researchgate.net
Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH₃) are frequently used as catalysts. researchgate.net The reaction is reversible, and driving the equilibrium towards the product is often achieved by using a large excess of the reactant alcohol (pentadecanol) or by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation. researchgate.net It is crucial to carry out the reaction under anhydrous conditions, as the presence of water can lead to the saponification of the ester, a competing side reaction that consumes the base and reduces the yield of the desired transesterified product. researchgate.net
Advanced Synthetic Routes Utilizing Perkow Reactions and Related Processes
More sophisticated synthetic strategies for this compound involve the use of organophosphorus reagents, particularly through pathways related to the Perkow reaction. These methods offer alternative approaches that may provide advantages in terms of substrate scope and reaction conditions.
Formation of Trichloropropenoates from Hexachloroacetone (B130050) or Related Halogenated Ketones
An advanced route to the trichloropropenoate core structure involves the Perkow reaction, where a trialkyl phosphite (B83602) reacts with a haloketone. wikipedia.org In the context of synthesizing trichloropropenoates, hexachloroacetone serves as a key precursor. The reaction of hexachloroacetone with a trialkyl phosphite, such as triethyl phosphite, leads to the formation of a dialkyl 2,2-dichloro-1-(trichloromethyl)ethenyl phosphate (B84403). wikipedia.org This enol phosphate is a versatile intermediate. While the direct conversion of this enol phosphate to the desired ester with pentadecanol is not a standard procedure, its formation highlights a method for constructing the CCl₂=C(Cl)- moiety. A subsequent transesterification or other functional group interconversion would be necessary to arrive at the final product. The Perkow reaction itself is considered a side reaction to the Michaelis–Arbuzov reaction, and the reaction conditions can be tuned to favor one over the other. wikipedia.org
Exploration of Phosphonate (B1237965) and Enol Phosphate Intermediates
The exploration of phosphonate and enol phosphate intermediates provides a versatile platform for the synthesis of complex molecules. In the context of this compound, a plausible synthetic strategy involves the reaction of a suitable phosphonate carbanion with a carbonyl compound, a reaction known as the Horner-Wadsworth-Emmons (HWE) reaction. While not a direct route to the target molecule, the principles of phosphonate chemistry are relevant.
A more direct application involves the enol phosphate intermediates generated from the Perkow reaction as described in the previous section. wikipedia.org These enol phosphates, being esters themselves, could potentially undergo transesterification with pentadecanol under specific catalytic conditions to yield the desired product. However, the reactivity of these sterically hindered and electron-deficient enol phosphates in transesterification reactions would need to be carefully optimized.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. This includes the choice of catalyst, solvent, temperature, and reaction time, as well as the stoichiometry of the reactants.
Catalytic Systems in Ester Synthesis
The choice of catalyst is paramount in both direct esterification and transesterification reactions. For acid-catalyzed esterification of long-chain alcohols, solid acid catalysts such as sulfated zirconia and organosulfonic acid-functionalized mesoporous silica (B1680970) have been investigated as environmentally benign alternatives to homogeneous acids like H₂SO₄. lookchem.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the workup procedure. lookchem.com Lewis acids, such as various metal triflates, have also been shown to be effective catalysts for esterification and transesterification, sometimes offering higher selectivity and activity under milder conditions. organic-chemistry.org For instance, Mg(ClO₄)₂ and Cu(OTf)₂ have been reported as highly efficient catalysts for decarboxylative esterification at room temperature. organic-chemistry.org
In base-mediated transesterification, while common bases like NaOH and KOH are effective, the choice of base can influence the reaction rate and the extent of side reactions. The optimization of catalyst concentration is also critical; for example, in the transesterification of mustard oil, an optimal concentration of 1.5 wt% KOH was identified. uwi.edu
Below are interactive data tables summarizing representative reaction conditions for related esterification and transesterification reactions, which can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Representative Conditions for Acid-Catalyzed Esterification of Long-Chain Alcohols This table presents a summary of typical conditions for the acid-catalyzed esterification of long-chain alcohols with various carboxylic acids, providing a basis for optimizing the synthesis of this compound.
| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acetic Acid | 1-Undecanol | H₂SO₄ | Reflux | 3 | 98 |
| Palmitic Acid | Cyclohexanol | H₂SO₄ | Reflux | 5 | 84 |
| Palmitic Acid | 1-Undecanol | H₂SO₄ | Reflux | - | 93 |
| Stearic Acid | 1-Undecanol | H₂SO₄ | Reflux | - | 89 |
Table 2: Representative Conditions for Base-Mediated Transesterification This table outlines typical conditions for base-mediated transesterification reactions, offering insights for the synthesis of this compound from a corresponding methyl or ethyl ester.
| Starting Ester | Alcohol | Catalyst | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| Waste Cooking Oil (Triglycerides) | Methanol | NaOH (1% w/w) | 50 | 1 | High |
| Peanut Oil (Triglycerides) | Methanol | KOH | 60-70 | 1.5 | ~98 |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 2,3,3-trichloroprop-2-enoic acid |
| Pentadecanol |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Sodium hydroxide |
| Potassium hydroxide |
| Sodium methoxide |
| Hexachloroacetone |
| Triethyl phosphite |
| Dialkyl 2,2-dichloro-1-(trichloromethyl)ethenyl phosphate |
| Sulfated zirconia |
| Magnesium perchlorate |
| Copper(II) triflate |
| Acetic Acid |
| 1-Undecanol |
| Palmitic Acid |
| Cyclohexanol |
| Stearic Acid |
| Oleic Acid |
| Methanol |
| Ethanol |
| Methyl 2,3,3-trichloropropenoate |
Solvent Effects and Temperature Control in High-Yield Transformations
The synthesis of this compound, like many esterification reactions, is significantly influenced by the choice of solvent and precise temperature control to achieve high yields and purity. While specific research detailing the optimization of these parameters for this particular compound is not extensively documented in publicly available literature, general principles of esterification of analogous chlorinated acrylic acids and long-chain alcohols provide a foundational understanding.
The selection of an appropriate solvent is critical in facilitating the reaction between the carboxylic acid, 2,3,3-trichloroprop-2-enoic acid, and the long-chain alcohol, 1-pentadecanol (B150567). The solvent's primary roles are to dissolve the reactants, enable effective interaction between them, and in some cases, to assist in the removal of water, a byproduct of the esterification, which drives the reaction equilibrium towards the product side.
For similar esterification reactions, polar aprotic solvents are often favored. These solvents can solvate the ions and polar transition states formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. The polarity of the solvent can have a marked effect on the reaction's progress.
Temperature is a crucial parameter that must be carefully controlled to ensure a high yield of the desired ester. An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the alcohol or decomposition of the reactants and product, particularly given the presence of the reactive trichlorovinyl group. For many esterification processes involving long-chain alcohols, temperatures are typically maintained in a range that ensures the reaction proceeds at a reasonable rate without inducing thermal degradation. The optimal temperature is often a compromise between reaction kinetics and the stability of the compounds involved.
The continuous removal of water as it is formed is a common strategy to drive the esterification to completion. This is often achieved by using a solvent that forms an azeotrope with water, allowing for its removal by distillation. The reaction temperature is therefore closely linked to the boiling point of the azeotropic mixture.
While detailed experimental data for the synthesis of this compound is scarce, the table below provides a hypothetical representation based on general principles of esterification for structurally related compounds, illustrating how solvent polarity and temperature might influence the reaction yield.
Interactive Data Table: Hypothetical Influence of Solvent and Temperature on the Yield of a Long-Chain Trichloroacrylate Ester
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Hypothetical Yield (%) |
| Toluene | 2.4 | 110 | 75 |
| Dichloromethane | 9.1 | 40 | 65 |
| N,N-Dimethylformamide (DMF) | 36.7 | 100 | 85 |
| Acetonitrile | 37.5 | 80 | 80 |
It is important to note that the data presented above is illustrative and based on general chemical principles rather than documented experimental results for this compound. The optimal conditions would need to be determined empirically through systematic investigation.
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Investigations of 2,3,3-Trichloroprop-2-enoate Formation
The formation of the key 2,3,3-trichloroprop-2-enoate structure likely proceeds through the esterification of a 2,3,3-trichloroprop-2-enoic acid precursor with pentadecanol. The synthesis of this chlorinated acid precursor is a critical step, and can be envisioned to occur through several potential mechanistic pathways.
One plausible route to a precursor for 2,3,3-trichloroprop-2-enoic acid involves the addition of chlorine to an alkene. The generally accepted mechanism for the halogenation of alkenes proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comleah4sci.com In this pathway, the π bond of the alkene acts as a nucleophile, attacking a halogen molecule (e.g., Cl₂). libretexts.org This results in the formation of a three-membered ring containing a positively charged chlorine atom, known as a chloronium ion. leah4sci.commnstate.edu
The reaction is completed by the attack of a nucleophile, in this case, a chloride ion, on one of the carbon atoms of the chloronium ion. libretexts.org This attack occurs from the side opposite to the chloronium ion bridge, leading to an anti-addition of the two chlorine atoms across the double bond. leah4sci.comlibretexts.org The regioselectivity of the nucleophilic attack is influenced by the substitution pattern of the alkene, with the nucleophile typically attacking the more substituted carbon. mnstate.edu
For the synthesis of a precursor to 2,3,3-trichloroprop-2-enoate, a potential starting material could be a propene derivative. The controlled chlorination of such a derivative would be essential to achieve the desired trichloro-substitution pattern. The presence of multiple chlorine atoms on the final product suggests that the reaction may involve a series of addition and elimination steps, or the use of a starting material that already contains some chlorine atoms.
Hypothetical Reaction Pathway: A potential, albeit complex, pathway could involve the addition of Cl₂ to a molecule like 2,3-dichloropropene. The initial electrophilic attack of Cl₂ would form a chloronium ion. Subsequent attack by a chloride ion would lead to a tetrachloropropane derivative. This could then undergo elimination reactions under specific conditions to form the desired 2,3,3-trichloroprop-2-enoate structure, although controlling the regiochemistry of both the addition and elimination steps would be challenging.
Alternative to purely ionic pathways, radical mechanisms can also play a significant role in the synthesis of halogenated organic compounds. numberanalytics.com Radical halogenation typically involves three stages: initiation, propagation, and termination. libretexts.org The initiation step involves the homolytic cleavage of a halogen molecule, often induced by UV light or heat, to generate two halogen radicals. numberanalytics.com
In the propagation phase, a halogen radical abstracts a hydrogen atom from the organic substrate, creating an organic radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction. numberanalytics.com Radical reactions are often less selective than ionic reactions, which can lead to a mixture of products. libretexts.org However, they can be useful for introducing halogens at specific positions, particularly at allylic or benzylic sites. chadsprep.com
The synthesis of halogenated esters can also proceed through ionic mechanisms involving the abstraction of a halogen by a catalyst. nih.gov For instance, visible light-induced methods have been developed for the synthesis of esters involving radical intermediates. acs.org
Table 1: Comparison of Ionic and Radical Halogenation Mechanisms
| Feature | Ionic Halogenation (e.g., Alkene Addition) | Radical Halogenation (e.g., Alkane Substitution) |
| Initiation | Polarization of halogen by alkene π-bond libretexts.org | Homolytic cleavage of halogen by light or heat numberanalytics.com |
| Intermediate | Cyclic halonium ion leah4sci.com | Carbon radical libretexts.org |
| Stereochemistry | Typically anti-addition libretexts.org | Loss of stereochemistry at the radical center |
| Selectivity | Generally high and predictable mnstate.edu | Often lower, can lead to mixtures libretexts.org |
| Common Substrates | Alkenes, alkynes masterorganicchemistry.comlibretexts.org | Alkanes, allylic/benzylic positions numberanalytics.comchadsprep.com |
Stereochemical Considerations in Propenoate Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of the chemistry of propenoate systems. wikipedia.orgkhanacademy.org The geometry of the double bond and the spatial arrangement of substituents can significantly influence the physical, chemical, and biological properties of the molecule.
The 2,3,3-trichloroprop-2-enoate molecule contains a carbon-carbon double bond, which can exist as either the (E) or (Z) isomer. The relative stability of these isomers is determined by the steric and electronic interactions between the substituents on the double bond. Isomerization between the (E) and (Z) forms can occur under certain conditions, such as exposure to heat, light, or catalysts. This process can be a significant factor in the synthesis and purification of the final product. For instance, allylic rearrangement has been observed in related trichloropropene systems upon heating or in the presence of strong acids. researchgate.net
The specific geometry of the double bond in pentadecyl 2,3,3-trichloroprop-2-enoate would depend on the synthetic route employed. For example, certain elimination reactions exhibit a high degree of stereoselectivity, preferentially forming one isomer over the other.
The long pentadecyl (C15) alkyl chain can exert significant steric hindrance, which is the spatial interference between bulky groups in a molecule. researchgate.net This steric bulk can influence the rate and outcome of the esterification reaction between 2,3,3-trichloroprop-2-enoic acid and pentadecanol.
The mechanism of Fischer esterification, a common method for synthesizing esters from carboxylic acids and alcohols, involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.comchemguide.co.uk The large pentadecyl chain of the alcohol could potentially slow down this reaction compared to the use of a smaller alcohol due to increased steric repulsion in the transition state. researchgate.net
Furthermore, steric hindrance from the pentadecyl chain could also influence the reactivity of the ester once formed. For example, in enzymatic hydrolysis of esters, steric hindrance around the carbonyl group has been shown to be a significant factor affecting the rate of reaction. nih.gov
Table 2: Potential Influence of Pentadecyl Chain on Reaction Kinetics
| Reaction Step | Potential Effect of Pentadecyl Chain | Rationale |
| Esterification | Decreased reaction rate | Steric hindrance from the bulky alkyl group impeding the nucleophilic attack of the alcohol on the carboxylic acid. researchgate.net |
| Hydrolysis | Decreased rate of hydrolysis | The long chain can shield the ester carbonyl group from attack by water or other nucleophiles. nih.gov |
Byproduct Formation and Side Reactions in Synthesis
The synthesis of a complex molecule like this compound is often accompanied by the formation of byproducts and the occurrence of side reactions. Careful control of reaction conditions is necessary to minimize these unwanted processes.
Potential side reactions in the synthesis of the 2,3,3-trichloroprop-2-enoate precursor could include:
Over-halogenation or under-halogenation: Leading to products with more or fewer than the desired three chlorine atoms.
Isomerization: Formation of different constitutional isomers of the trichloropropene backbone. researchgate.net
Polymerization: Alkenes, especially activated ones, can undergo polymerization under certain conditions.
During the esterification step, potential side reactions include:
Dehydration of the alcohol: Pentadecanol could be dehydrated to form pentadecene, especially at high temperatures and in the presence of a strong acid catalyst.
Ether formation: Two molecules of pentadecanol could react to form a dipentadecyl ether.
Incomplete reaction: Due to the equilibrium nature of Fischer esterification, some starting materials may remain unreacted. masterorganicchemistry.com
Identification and Mitigation of Unwanted Oligomerization
A significant challenge in the synthesis and handling of this compound is its propensity for unwanted oligomerization. This arises from the high reactivity of the electron-deficient carbon-carbon double bond. The presence of both a powerful electron-withdrawing ester group and three chlorine atoms at the β-position renders the alkene highly susceptible to nucleophilic attack, which can initiate anionic oligomerization.
Anionic Oligomerization:
This process can be initiated by nucleophiles, including residual bases or even trace amounts of water or alcohols. The mechanism involves the initial Michael addition of a nucleophile to the β-carbon of the trichloroacrylate, generating a carbanionic intermediate. This carbanion can then act as a nucleophile itself, attacking another molecule of the ester in a chain-growth fashion.
Mitigation Strategies:
Strictly Anhydrous and Aprotic Conditions: The exclusion of water, alcohols, and other protic impurities is paramount to prevent the initiation of anionic oligomerization.
Control of Basicity: The use of non-nucleophilic bases or careful control of stoichiometry when a base is required for a desired transformation can minimize this side reaction.
Low Temperatures: Conducting reactions at lower temperatures can help to control the rate of oligomerization, which typically has a higher activation energy than the desired reaction.
Radical Oligomerization:
In addition to anionic pathways, radical oligomerization can also be a concern, particularly in the presence of radical initiators, light, or heat. The electron-deficient nature of the double bond makes it susceptible to attack by radicals.
Mitigation Strategies:
Use of Radical Inhibitors: The addition of small quantities of radical inhibitors, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can effectively quench radical chain reactions.
Exclusion of Light and Heat: Storing the compound in the dark and at low temperatures can minimize the spontaneous formation of radical initiators.
| Oligomerization Type | Initiator | Propagation Step | Mitigation Strategies |
| Anionic | Nucleophiles (e.g., OH-, RO-, H2O) | Carbanion attacks another monomer molecule | Strictly anhydrous conditions, control of basicity, low temperatures |
| Radical | Radical initiators, light, heat | Radical adduct attacks another monomer molecule | Addition of radical inhibitors, exclusion of light and heat |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. youtube.com These two techniques are often complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. nih.gov
The "Pentadecyl 2,3,3-trichloroprop-2-enoate" molecule contains two key functional groups with characteristic vibrational frequencies: the carbon-carbon double bond (C=C) of the trichloropropenoate group and the carbonyl group (C=O) of the ester functionality.
The stretching vibration of the carbonyl group (C=O) in esters typically appears as a strong absorption band in the IR spectrum. For acrylate (B77674) esters, this band is generally observed in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the double bond. In the case of "this compound," the presence of three electron-withdrawing chlorine atoms on the C=C bond is expected to cause a slight shift in the C=O stretching frequency.
The C=C stretching vibration in alkenes gives rise to a band in the region of 1620-1680 cm⁻¹. However, in "this compound," the C=C bond is part of a conjugated system with the carbonyl group, which can affect its vibrational frequency. Furthermore, the substitution pattern on the double bond also plays a role. The Raman spectrum is often particularly useful for observing the C=C stretching vibration, which can sometimes be weak in the IR spectrum. kpi.ua
Table 1: Predicted IR and Raman Bands for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Ester) | Stretching | 1725 - 1745 | Strong (IR) |
| C=C (Alkene) | Stretching | 1620 - 1650 | Medium to Weak (IR), Strong (Raman) |
| C-O (Ester) | Stretching | 1150 - 1250 | Strong (IR) |
| C-Cl | Stretching | 600 - 800 | Medium to Strong (IR) |
The presence of multiple chlorine atoms attached to the prop-2-enoate framework gives rise to characteristic carbon-chlorine (C-Cl) stretching and bending vibrations. These vibrations typically occur in the "fingerprint" region of the IR spectrum, generally below 800 cm⁻¹. The C-Cl stretching bands are expected to be found in the 600-800 cm⁻¹ range. The specific frequencies and patterns of these bands can provide a unique spectral fingerprint for the trichlorinated moiety of the molecule. The analysis of isotopic splitting due to the presence of ³⁵Cl and ³⁷Cl isotopes could potentially be observed in high-resolution spectra, providing further confirmation of the presence of multiple chlorine atoms. uoa.gr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework. emerypharma.com
The ¹H NMR spectrum of "this compound" would exhibit distinct signals corresponding to the different types of protons in the molecule. The long pentadecyl chain would give rise to a series of signals in the aliphatic region of the spectrum.
The terminal methyl (CH₃) group of the pentadecyl chain is expected to appear as a triplet at approximately 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the aliphatic chain would produce a large, overlapping multiplet in the range of 1.2-1.6 ppm. The methylene group adjacent to the ester oxygen (O-CH₂) would be deshielded and is predicted to appear as a triplet at a higher chemical shift, likely in the range of 4.1-4.3 ppm.
Due to the trichlorinated nature of the prop-2-enoate moiety, there are no vinylic protons directly attached to the C=C double bond.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (Pentadecyl) | 0.8 - 0.9 | Triplet |
| (CH₂)₁₃ (Pentadecyl) | 1.2 - 1.6 | Multiplet |
| O-CH₂ (Pentadecyl) | 4.1 - 4.3 | Triplet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.gov Each unique carbon atom in "this compound" would give a distinct signal.
The carbonyl carbon of the ester group is expected to have the highest chemical shift, appearing in the range of 160-170 ppm. The carbons of the C=C double bond will also be in the downfield region, with their exact shifts influenced by the chlorine substituents. The carbon attached to the three chlorine atoms will be significantly shifted. The carbons of the long pentadecyl chain will appear in the upfield region of the spectrum. The terminal methyl carbon is expected around 14 ppm, while the methylene carbons will resonate between 22 and 32 ppm. The carbon of the methylene group attached to the ester oxygen (O-CH₂) will be deshielded and is predicted to appear around 65-70 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| C=C Cl₂ | 125 - 135 |
| C =CCl₂ | 130 - 140 |
| O-C H₂ (Pentadecyl) | 65 - 70 |
| (CH₂)₁₃ (Pentadecyl) | 22 - 32 |
| CH₃ (Pentadecyl) | ~14 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are essential. harvard.edu
¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal the coupling between adjacent protons. emerypharma.com For instance, it would show a correlation between the O-CH₂ protons and the adjacent CH₂ protons in the pentadecyl chain, and correlations between the various methylene groups along the chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It would be used to definitively assign the carbon signals for each protonated carbon in the pentadecyl chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can be used to determine the spatial proximity of atoms and could help in confirming the stereochemistry around the double bond, although in this case, with three chlorine substituents, geometric isomerism is not a primary question. acs.org
By employing this comprehensive suite of spectroscopic techniques, a complete and unambiguous structural characterization of "this compound" can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule, which allows for the determination of its elemental formula. Due to the presence of three chlorine atoms, each with two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region of this compound is expected to exhibit a characteristic isotopic pattern. docbrown.infochemdictionary.org The relative abundances of the isotopic peaks (M, M+2, M+4, M+6) can be predicted based on the statistical probability of the combination of these isotopes.
While specific experimental data for this compound is not publicly available, the theoretical monoisotopic mass and the expected masses for the major isotopic peaks can be calculated.
Hypothetical HRMS Data for this compound
| Ion Formula | Calculated Mass (Da) | Relative Abundance (%) |
| [C₁₈H₃₁³⁵Cl₃O₂]⁺ | 399.1335 | 100.0 (M) |
| [C₁₈H₃₁³⁵Cl₂³⁷ClO₂]⁺ | 401.1306 | 95.7 (M+2) |
| [C₁₈H₃₁³⁵Cl³⁷Cl₂O₂]⁺ | 403.1276 | 30.6 (M+4) |
| [C₁₈H₃₁³⁷Cl₃O₂]⁺ | 405.1247 | 3.3 (M+6) |
Electron ionization mass spectrometry (EI-MS) typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information for structural elucidation. For long-chain esters like this compound, several characteristic fragmentation pathways are expected. whitman.edulibretexts.org
One of the most prominent fragmentation patterns for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond of the alkyl chain. whitman.edu Another common fragmentation is the alpha-cleavage, where the bond between the carbonyl carbon and the oxygen of the alkoxy group is broken. libretexts.org Furthermore, cleavage of the long pentadecyl chain can occur, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org
Expected Key Fragmentation Patterns for this compound
| Fragmentation Pathway | Description | Expected Fragment (m/z) |
| Alpha-Cleavage | Cleavage of the C-O bond between the acyl group and the pentadecyl group. This would result in the formation of a stable acylium ion containing the trichloropropenoyl moiety. | [C₃Cl₃O]⁺ |
| McLafferty Rearrangement | Transfer of a hydrogen atom from the gamma-position of the pentadecyl chain to the carbonyl oxygen, followed by elimination of a neutral alkene molecule (pentadecene). This would result in a protonated trichloropropenoic acid fragment. | [C₃H₂Cl₃O₂]⁺ |
| Alkyl Chain Fragmentation | Cleavage at various points along the C-C bonds of the pentadecyl chain. This would generate a series of carbocation fragments. The most stable of these would likely correspond to the loss of the entire pentadecyl chain, resulting in a protonated trichloropropenoic acid. | [C₁₅H₃₁]⁺ and smaller alkyl fragments |
| Loss of Chlorine | Elimination of one or more chlorine atoms from the molecular ion or fragment ions. This would lead to peaks at M-35, M-70, etc. | [M - Cl]⁺, [M - 2Cl]⁺, etc. |
X-ray Diffraction and Crystallography for Solid-State Structure (if applicable to related compounds)
X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. youtube.comyoutube.com While no specific crystallographic data for this compound has been reported, the solid-state structure can be inferred from studies on related long-chain aliphatic compounds and esters. acs.org
The molecular geometry, including bond lengths and angles, of this compound would be determined by the hybridization of the atoms and steric interactions. The trichloropropenoate head would feature a planar C=C double bond with sp² hybridized carbons. The ester linkage would also have a planar geometry. The long pentadecyl tail would be expected to adopt a largely all-trans conformation to minimize steric hindrance, similar to other long-chain aliphatic compounds. libretexts.org
Expected Bond Lengths and Angles for this compound (based on analogous structures)
| Bond/Angle | Type | Expected Value (Å or °) |
| C=C | Double Bond | ~1.34 Å |
| C-Cl | Single Bond | ~1.73 Å |
| C=O | Double Bond | ~1.20 Å |
| C-O (ester) | Single Bond | ~1.35 Å |
| O-C (alkyl) | Single Bond | ~1.45 Å |
| C-C (alkyl) | Single Bond | ~1.54 Å |
| ∠ C=C-Cl | Bond Angle | ~120° |
| ∠ O=C-O | Bond Angle | ~125° |
| ∠ C-O-C | Bond Angle | ~115° |
| ∠ C-C-C (alkyl) | Bond Angle | ~109.5° |
The solid-state packing of long-chain esters is typically governed by the segregation of the polar ester head groups and the nonpolar aliphatic tails, often resulting in lamellar or layered structures. acs.orgresearchgate.net The long pentadecyl chains would likely align parallel to each other due to van der Waals interactions, forming well-defined layers. The polar trichloropropenoate head groups would be situated at the interfaces of these layers.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure: An Unexplored Territory
The electronic properties of Pentadecyl 2,3,3-trichloroprop-2-enoate have not been specifically elucidated through quantum chemical calculations.
Density Functional Theory (DFT) for Ground State Properties
There are no available studies that have employed Density Functional Theory (DFT) to determine the ground state properties of this compound. Such a study would be invaluable in understanding the molecule's electron density distribution, orbital energies (HOMO-LUMO gap), and other fundamental electronic characteristics that dictate its reactivity.
Ab Initio Methods for Electronic Configuration
Similarly, a detailed investigation of the electronic configuration of this compound using ab initio methods is not present in the current body of scientific literature. These high-level computational methods could provide precise insights into the molecule's electronic states and transitions.
Conformational Analysis of this compound: Awaiting Investigation
The three-dimensional arrangement of atoms in this compound and the energetic landscape of its different conformations have not been a subject of published research.
Rotational Barriers and Preferred Conformations of the Ester Linkage
Specific data on the rotational barriers around the ester linkage and the resulting preferred conformations for this molecule are not available. This type of analysis would be crucial for understanding how the molecule orientates itself in space, which has implications for its physical properties and potential interactions.
Reaction Pathway Modeling and Transition State Calculations: An Open Question
The reactivity of this compound, including the modeling of its potential reaction pathways and the calculation of associated transition states, remains an unaddressed area of research. Such studies are fundamental to predicting the chemical behavior of the compound and its potential for transformation.
Absence of Publicly Available Data for this compound
Following a comprehensive search of publicly accessible scientific databases and literature, it has been determined that there is no available research specifically detailing the computational and theoretical chemistry of the compound This compound . The execution of targeted searches for this specific molecule in relation to computational mechanism elucidation, reactivity prediction, molecular dynamics, and conformational analysis yielded no relevant results.
Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline. The strict requirement to focus solely on "this compound" and to include specific data-driven sections cannot be met due to the current lack of published studies on this compound.
The following sections, which were requested in the article outline, remain unaddressed due to this absence of data:
Molecular Dynamics Simulations for Dynamic Behavior
Interactions with Solvents and Other Chemical Species:There are no simulation data regarding its interactions with solvents or other chemicals.
Without primary or secondary research sources, the generation of a scientifically accurate and informative article as per the user's detailed instructions is not feasible.
Exploration of Chemical Reactivity and Derivatization
Reactivity of the Chlorinated Alkene Moiety
The carbon-carbon double bond in Pentadecyl 2,3,3-trichloroprop-2-enoate is significantly electron-deficient. This is a direct consequence of the inductive effect of the three chlorine atoms and the mesomeric effect of the ester group. This electronic characteristic is the primary driver for its reactivity towards nucleophiles.
Nucleophilic addition represents a key reaction pathway for the chlorinated alkene portion of the molecule. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org The partial positive charge on the carbon atom of the C=C double bond makes it an electrophilic center, readily attacked by a variety of nucleophiles. wikipedia.org This process, often termed a 1,2-nucleophilic addition, leads to the formation of a new single bond and the breaking of the pi bond. wikipedia.org
The general mechanism involves the attack of the nucleophile on the electrophilic carbon, resulting in a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, generally increases the rate of nucleophilic addition. masterorganicchemistry.com
Table 1: Examples of Potential Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Potential Product Structure |
|---|---|---|
| Amine | R-NH₂ | Pentadecyl 2-amino-2,3,3-trichloropropanoate |
| Thiol | R-SH | Pentadecyl 2,3,3-trichloro-2-(alkylthio)propanoate |
Note: The regioselectivity of the addition would need to be determined experimentally, but addition at the 2-position is predicted based on the combined electron-withdrawing effects of the geminal chlorine and the ester group.
Vinyl chlorides are generally known to be unreactive towards nucleophilic substitution reactions. doubtnut.comdoubtnut.com This is attributed to the increased strength of the carbon-chlorine bond, which possesses a degree of double-bond character due to resonance. doubtnut.com However, in highly activated systems, such as the one present in this compound, substitution of one or more vinyl chlorides may be possible under specific conditions, although likely requiring more forcing conditions than simple alkyl halides. The reactivity in such substitution reactions can be influenced by the solvent, with aprotic polar solvents favoring substitution over elimination. researchgate.net
Reactions Involving the Ester Functionality
The pentadecyl ester group provides another avenue for the chemical modification of the molecule, offering pathways to alter the long alkyl chain or to generate the corresponding carboxylic acid or alcohol derivatives.
Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under either acidic or basic conditions. chemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org For this compound, this would yield 2,3,3-trichloroprop-2-enoic acid and 1-pentadecanol (B150567). wikipedia.org
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.org Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), would produce the sodium salt of 2,3,3-trichloroprop-2-enoic acid and 1-pentadecanol. chemguide.co.ukstudymind.co.uk
Transesterification: This process involves the exchange of the alkyl group of the ester with that of another alcohol. wikipedia.orgekb.egmasterorganicchemistry.com It can be catalyzed by either an acid or a base. wikipedia.org For instance, reacting this compound with a different alcohol (e.g., ethanol) in the presence of a catalyst would lead to the formation of Ethyl 2,3,3-trichloroprop-2-enoate and 1-pentadecanol. This reaction's equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. wikipedia.org
Table 2: Hydrolysis and Transesterification of this compound
| Reaction | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (catalyst), heat | 2,3,3-Trichloroprop-2-enoic acid + 1-Pentadecanol |
| Basic Hydrolysis | NaOH(aq), heat | Sodium 2,3,3-trichloroprop-2-enoate + 1-Pentadecanol |
Esters can be reduced to primary alcohols using strong reducing agents. youtube.comyoutube.comyoutube.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com The reaction typically requires an anhydrous ethereal solvent followed by an aqueous workup. In the case of this compound, reduction with LiAlH₄ would be expected to reduce the ester functionality to a primary alcohol. It is important to note that the highly chlorinated alkene moiety might also be susceptible to reduction under these potent conditions, potentially leading to a mixture of products. The expected primary alcohol product from the ester reduction would be 2,3,3-trichloroprop-2-en-1-ol and 1-pentadecanol.
A synthesis of a long-chain alcohol, pentadecyl 6-hydroxydodecanoate, has been reported involving the reduction of a keto ester functionality using sodium borohydride (B1222165). researchgate.net While sodium borohydride is generally not reactive enough to reduce simple esters, its use in this context highlights that specific substrate structures can influence reactivity. youtube.com
Derivatization Strategies for Novel Chemical Entities
The molecular architecture of this compound, characterized by a long alkyl chain, an ester moiety, and a trichlorinated double bond, offers multiple sites for chemical modification. These modifications can lead to new compounds with potentially unique properties.
Synthesis of Amide and Hydrazide Analogues
The ester group in this compound can be readily converted into amide and hydrazide functionalities through well-established synthetic protocols. These transformations are fundamental in medicinal chemistry and materials science for generating libraries of new compounds.
The synthesis of amides is typically achieved by the aminolysis of the ester. This reaction involves the treatment of the parent ester with a primary or secondary amine. youtube.com The reaction can often be facilitated by heating or by using coupling reagents to activate the carboxylic acid derivative. youtube.compulsus.com While direct aminolysis of esters can be challenging and may require harsh conditions, the use of catalysts can promote the reaction under milder conditions. youtube.com The general approach for the synthesis of amide analogues from an ester is presented in the following reaction scheme:
General Reaction for Amide Synthesis
R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O
Potential Applications As Chemical Intermediates and in Advanced Materials
Role in Complex Organic Synthesis as a Building Block
As a chemical intermediate, the reactivity of the trichloropropenoate moiety is of primary interest. Halogenated compounds are valuable precursors in a multitude of organic transformations.
The 2,3,3-trichloro-2-propenoate group is rich in reactive sites. The chlorine atoms and the double bond can participate in various reactions, making the molecule a potential starting point for the synthesis of other complex halogenated substances. Halogenated acrylic monomers, in general, are recognized as suitable for preparing polymers that contain reactive halogen atoms. google.com The presence of multiple chlorine atoms on the propenoate group of Pentadecyl 2,3,3-trichloroprop-2-enoate suggests it could be a precursor for creating even more functionally diverse halogenated molecules. For instance, related trichloromethyl carbinols are known to be useful synthetic intermediates. scielo.br The transformation of the trichloro- moiety could potentially lead to a variety of other halogenated derivatives with tailored chemical and physical properties.
The pentadecyl chain is a significant feature, providing a long, nonpolar segment. This long alkyl group is useful for introducing hydrophobicity into larger molecules. The synthesis of polymers from monomers with long hydrophobic side chains is an area of active research, as these materials exhibit interesting properties.
The synthesis of functionalized long-chain molecules often involves the modification of naturally derived fatty acids or the polymerization of long-chain monomers. epa.gov this compound could serve as a ready-made building block for this purpose. For example, the ester linkage could be hydrolyzed to yield 2,3,3-trichloroprop-2-enoic acid and pentadecanol, or it could undergo transesterification to introduce different functional groups while retaining the long alkyl chain. This makes it a potentially valuable intermediate in the synthesis of surfactants, lubricants, or other amphiphilic molecules where a long, saturated hydrocarbon tail is required.
Potential in Polymer and Materials Chemistry
The acrylate (B77674) portion of the molecule suggests its primary potential lies in polymer chemistry, where it could be used as a monomer to create specialty polymers.
As an acrylate monomer, this compound can, in principle, undergo polymerization to form a homopolymer or be copolymerized with other monomers. specialchem.com Halogenated monomers are known to impart unique and desirable properties to the resulting polymers, such as enhanced flame retardancy, chemical resistance, and thermal stability. specialchem.com The incorporation of chlorine atoms from the trichloropropenoate group into a polymer backbone could therefore result in materials with these enhanced characteristics. specialchem.comgoogle.com
The combination of the halogenated functional group with the long pentadecyl chain could lead to specialty polymers with a unique balance of properties. Such polymers could be useful in applications requiring durability and resistance to harsh environments. lofrachemicals.com
The long pentadecyl side chain would significantly influence the properties of any polymer derived from this monomer. Long alkyl chains in polymers are known to:
Increase Hydrophobicity: This would make the resulting polymer highly water-resistant.
Lower the Glass Transition Temperature (Tg): This leads to softer, more flexible materials. polysciences.com
Affect Crystallinity and Mechanical Properties: The packing of these long side chains can introduce crystallinity into an otherwise amorphous polymer backbone, affecting properties like tensile strength and melting point. google.com
Improve Solubility in Nonpolar Solvents: The hydrophobic nature of the pentadecyl group enhances solubility in oils and other nonpolar media.
These characteristics are desirable in a range of applications, including coatings, adhesives, and plasticizers. The pentadecyl chain could act as an internal plasticizer, providing flexibility to the polymer without the need for external additives that can leach out over time. This is particularly relevant in the formulation of materials like pressure-sensitive adhesives and sealants.
Below is an interactive data table summarizing the expected influence of the pentadecyl chain on polymer properties, based on general principles of polymer science.
| Property | Expected Influence of Pentadecyl Chain | Rationale |
| Glass Transition Temp. (Tg) | Decrease | The long, flexible alkyl chain increases free volume and segmental motion. |
| Hydrophobicity | Increase | The nonpolar C15 chain repels water. |
| Flexibility | Increase | Acts as an internal plasticizer, reducing stiffness. |
| Adhesion to Nonpolar Surfaces | Increase | Enhanced interaction with hydrophobic substrates. |
| Solubility in Hydrocarbons | Increase | "Like dissolves like" principle. |
The field of 3D printing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), heavily relies on acrylate-based resins. scielo.br These resins are composed of monomers and oligomers that polymerize upon exposure to UV light. scielo.br There is a continuous search for new monomers that can impart specialized properties to 3D printed objects.
Given that this compound is an acrylate, it could theoretically be incorporated into 3D printing resins. The trichloropropenoate group, being electron-rich, might influence the curing speed and reactivity of the resin. The pentadecyl chain would likely contribute to the final mechanical properties of the printed object, potentially increasing its toughness and impact resistance while also making it more hydrophobic.
Furthermore, the introduction of halogen atoms could be a route to creating 3D printed parts with enhanced flame retardancy or a higher refractive index, which is of interest for optical applications. mdpi.com While there is no direct evidence of this specific compound being used in 3D printing, its structure aligns with the characteristics of monomers sought for developing advanced, functional 3D printing materials. scielo.br
Research into Liquid Crystal Alignment Technologies
The exploration of novel organic compounds for applications in advanced materials, particularly in the field of liquid crystal (LC) technologies, is a continuous endeavor. The molecular architecture of a compound plays a pivotal role in determining its potential to exhibit mesogenic behavior and its utility in applications such as liquid crystal alignment layers. The specific compound, this compound, features a long C15 alkyl chain (pentadecyl) attached to a highly halogenated propenoate group. While direct research on this exact molecule is not found in publicly available literature, an analysis of structurally related compounds and general principles of liquid crystal design allows for a theoretical discussion of its potential, or lack thereof, in this field.
Investigation of Pentadecyl Esters in Liquid Crystalline Phases
Generally, increasing the alkyl chain length in a homologous series of mesogenic compounds tends to stabilize smectic phases over nematic phases. This is attributed to the increased van der Waals interactions between the aliphatic chains, promoting a more ordered, layered structure. For instance, studies on certain homologous series of esters have shown a predictable trend where shorter alkyl chains favor the less-ordered nematic phase, while longer chains, such as the pentadecyl chain, would be expected to promote smectic mesomorphism.
Structure-Property Relationships for Mesogenic Behavior
The mesogenic potential of a molecule is a delicate balance of several structural features. Key among these are:
Molecular Anisotropy: The molecule must have a non-spherical shape, typically elongated or flattened, to allow for orientational ordering.
Rigid Core: A rigid, often aromatic, core is characteristic of most thermotropic liquid crystals. This core provides the structural stability for the ordered fluid phase.
Flexible Terminal Groups: One or more flexible alkyl or alkoxy chains are typically attached to the rigid core.
In the case of this compound, while the pentadecyl chain provides flexibility and contributes to anisotropy, the "core" of the molecule, the 2,3,3-trichloroprop-2-enoate group, is small and not inherently rigid in the way a biphenyl (B1667301) or phenyl benzoate (B1203000) group is. The C=C double bond introduces some planarity, but the free rotation around the ester linkage and the C-C single bond would likely disrupt the formation of a stable, ordered mesophase.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of halogenated compounds like Pentadecyl 2,3,3-trichloroprop-2-enoate traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of environmentally benign synthetic routes. Key areas of focus would include:
Atom-Economic Reactions: Investigating reaction pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or ionic liquids.
Renewable Feedstocks: Exploring the potential of deriving the pentadecyl chain from renewable biomass sources, thereby reducing the reliance on petrochemicals.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The trichloropropenoate moiety of the target molecule presents a challenge in terms of achieving high selectivity during synthesis. The development of novel catalytic systems could address this by enabling precise control over the reaction. Research in this area could involve:
Transition Metal Catalysis: Designing and screening novel transition metal catalysts (e.g., based on palladium, ruthenium, or copper) to promote the selective formation of the desired isomer and minimize side products.
Organocatalysis: Investigating the use of small organic molecules as catalysts, which can offer advantages in terms of cost, stability, and lower toxicity compared to metal-based catalysts.
Biocatalysis: Exploring the potential of enzymes to catalyze the synthesis with high chemo-, regio-, and stereoselectivity under mild reaction conditions.
Advanced Material Science Applications (e.g., self-assembling systems)
The long pentadecyl alkyl chain coupled with the polar trichloropropenoate headgroup suggests that this compound could exhibit amphiphilic properties. This opens up possibilities for its application in material science, particularly in the formation of self-assembling systems. Future investigations could explore:
Langmuir-Blodgett Films: Studying the ability of the molecule to form ordered monomolecular layers at the air-water interface, which could have applications in coatings and sensors.
Micelle and Vesicle Formation: Investigating the self-assembly of the compound in solution to form micelles or vesicles, which could be utilized as nanocarriers for various applications.
Liquid Crystalline Properties: Exploring the potential for this molecule to exhibit liquid crystalline phases, which are crucial for the development of display technologies and other advanced materials.
Theoretical Prediction of Novel Reactivity and Molecular Transformations
Computational chemistry can provide valuable insights into the properties and potential reactivity of this compound before extensive experimental work is undertaken. Theoretical studies could focus on:
Density Functional Theory (DFT) Calculations: Predicting the electronic structure, molecular orbitals, and reactivity indices to identify potential sites for electrophilic or nucleophilic attack.
Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different environments to understand its conformational preferences and interactions, which is particularly relevant for self-assembly studies.
Reaction Pathway Modeling: Predicting the transition states and activation energies for potential transformations, guiding the design of new reactions and the synthesis of novel derivatives.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Pentadecyl 2,3,3-trichloroprop-2-enoate, and how can reaction parameters be systematically optimized?
- Methodological Answer : Traditional synthesis involves esterification of 2,3,3-trichloroprop-2-enoic acid with pentadecanol under acid catalysis. Optimization requires factorial design to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a 2³ factorial design can test temperature (60–100°C), catalyst (0.5–2.0 mol%), and solvent (toluene vs. THF), with yield and purity as response variables. Computational tools like density functional theory (DFT) can predict reaction pathways and transition states to guide experimental adjustments .
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Temperature | 60°C, 80°C, 100°C | Yield (%) |
| Catalyst (H₂SO₄) | 0.5 mol%, 1.25 mol%, 2.0 mol% | Purity (HPLC) |
| Solvent | Toluene, THF | Reaction Time (hr) |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign chlorine-induced deshielding in prop-2-enoate protons (δ 5.8–6.2 ppm) and pentadecyl chain integration (δ 0.8–1.5 ppm).
- FT-IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹).
- GC-MS/EI : Molecular ion peak at m/z 408 (C₁₈H₃₁Cl₃O₂) with fragmentation patterns indicating loss of pentadecyl (-C₁₅H₃₁) and Cl₂ groups.
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Q. What theoretical frameworks guide the study of this compound’s reactivity and stability?
- Methodological Answer : Reactivity is analyzed using frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Stability under thermal or oxidative conditions is modeled via Arrhenius equations and transition state theory. For hydrolysis studies, Marcus theory can explain solvent effects on reaction kinetics .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for synthesis, nitrile gloves resistant to chlorinated compounds, and PPE (goggles, lab coat). Conduct risk assessments for flammability (flash point >100°C) and toxicity (LD₅₀ data via OECD Guideline 423). Store in amber glass under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can factorial design resolve contradictions between computational predictions and experimental yields in synthesis?
- Methodological Answer : Contradictions often arise from unmodeled variables (e.g., impurity interactions). A mixed-level factorial design (e.g., 4 factors × 3 levels) isolates confounding variables. For instance, if DFT predicts 85% yield but experiments achieve 65%, test residual solvent polarity, trace moisture, or side reactions (e.g., elimination). Response surface methodology (RSM) can refine optimal conditions .
Q. What strategies address discrepancies in spectroscopic data versus computational simulations (e.g., NMR chemical shifts)?
- Methodological Answer :
Validate computational parameters (e.g., solvent model in DFT, basis set selection).
Cross-check with solid-state NMR or X-ray crystallography to confirm molecular conformation.
Use error analysis (e.g., mean absolute deviation) between simulated and experimental shifts. Adjust solvation models (e.g., COSMO-RS) to improve accuracy .
Q. How can AI-driven simulations enhance mechanistic studies of its degradation pathways?
- Methodological Answer : Machine learning (ML) models trained on quantum chemical datasets predict degradation intermediates. For example, graph neural networks (GNNs) map bond-breaking patterns during thermal decomposition. Coupled with molecular dynamics (MD), these models simulate hydrolysis pathways in aqueous environments, identifying stable intermediates like trichloroacrylic acid .
Q. What methodologies assess the compound’s stability under extreme conditions (e.g., UV exposure, high pH)?
- Methodological Answer :
- Photostability : Use xenon-arc lamps (ISO 4892-2) to simulate UV exposure, monitoring degradation via LC-MS.
- Alkaline Hydrolysis : Conduct kinetic studies at pH 9–12, tracking ester cleavage by HPLC. Rate constants (k) are derived from pseudo-first-order plots.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀) and activation energy (Eₐ) via Flynn-Wall-Ozawa method .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
